molecular formula C9H5ClN4O B2908247 7-chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1255778-96-1

7-chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2908247
CAS No.: 1255778-96-1
M. Wt: 220.62
InChI Key:
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Description

7-Chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused triazole and quinazoline ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with chloroform and a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions may require catalysts like palladium or copper.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

7-Chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 7-chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique ring structure allows it to interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar bicyclic structure but lacking the triazole ring.

    Triazoloquinazoline: Compounds with variations in the triazole or quinazoline rings, such as different substituents or ring positions.

Uniqueness: 7-Chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is unique due to the presence of both a chlorine atom and a fused triazole-quinazoline ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-chloro-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4O/c10-5-1-2-7-6(3-5)9(15)12-8-4-11-13-14(7)8/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMRRLDVYUIYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N=C3N2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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